Ethyl 4-methyl-2-oxocyclohexanecarboxylate
Overview
Description
Ethyl 4-methyl-2-oxocyclohexanecarboxylate is a chemical compound utilized in organic synthesis and research. While specific literature directly addressing this compound is limited, its structural and chemical properties can be inferred from related compounds and general organic chemistry principles.
Synthesis Analysis
The synthesis of related ethyl cyclohexanecarboxylate derivatives typically involves multicomponent reactions, including condensation processes. For instance, a compound with a similar structure, ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate, was synthesized via a three-component condensation, demonstrating a typical method for synthesizing complex cyclohexanecarboxylate esters (Kurbanova et al., 2019).
Molecular Structure Analysis
Molecular structure studies are essential for understanding the reactivity and properties of chemical compounds. For example, similar compounds like ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate have been analyzed using X-ray diffraction, providing insights into their crystal and molecular structures (Kaur et al., 2012).
Chemical Reactions and Properties
Cyclohexanecarboxylates can undergo various chemical reactions, including oxidation and rearrangement. The oxidation of ethyl trans- and cis-3-bromo-1-methyl-2-oxocyclohexanecarboxylates, for instance, results in different products depending on the structure, indicating the significant impact of stereochemistry on chemical behavior (Sato et al., 1977).
Scientific Research Applications
Oxidation Reactions : Sato et al. (1977) investigated the oxidation of ethyl trans- and cis-3-bromo-1-methyl-2-oxocyclohexanecarboxylates by dimethyl sulphoxide, revealing the formation of dione derivatives and bromocyclohexenones under different conditions (Sato, Inoue, Hirayama, & Ohashi, 1977).
Catalytic Coupling Reactions : Lv and Bao (2007) described the use of ethyl 2-oxocyclohexanecarboxylate as a ligand in copper-catalyzed coupling reactions. This facilitated the synthesis of a variety of products like N-arylamides and aryl ethers under mild conditions (Lv & Bao, 2007).
Baeyer-Villiger Oxidation : A study by Hubert and Starcher (1968) on the Baeyer-Villiger oxidation of ethyl 2-oxocyclohexanecarboxylate provided insights into the formation of hexanolides and other derivatives (Hubert & Starcher, 1968).
Electrocatalytic Reduction : Mubarak, Barker, and Peters (2007) explored the catalytic reduction of ethyl 1-(3-halopropyl)-2-oxocyclohexanecarboxylate using nickel(I) salen, leading to the formation of ring-expanded products (Mubarak, Barker, & Peters, 2007).
Phosphine-Catalyzed Annulation : Zhu, Lan, and Kwon (2003) reported a phosphine-catalyzed [4 + 2] annulation using ethyl 2-(substituted-methyl)-2,3-butadienoates, resulting in the formation of highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003).
Pesticide Synthesis : Shan (2011) described the synthetic process of the novel pesticide chromafenozide, using ethyl 2-methyl-4-oxo-2-cyclohexen carboxylate as a primary material (Shan, 2011).
Stereochemistry in Michael Condensation : Horii et al. (1968) studied the stereochemistry of ethyl 2-oxocyclohexanecarboxylate in Michael condensation reactions, contributing to the understanding of stereospecific reactions (Horii, Imanishi, Kim, & Ninomiya, 1968).
Dehydrogenation to Phenol : Politano et al. (2021) reported the conversion of ethyl 2-oxocyclohexanecarboxylate to ethyl salicylate using an oxoammonium salt. This expanded the scope of oxoammonium salts in oxidative functionalization processes (Politano, Brydon, Nandi, & Leadbeater, 2021).
Safety And Hazards
Future Directions
Ethyl 4-oxocyclohexanecarboxylate plays a crucial role in the synthesis of neuropeptide Y antagonist 1, which is currently being clinically investigated for the treatment of obesity . This suggests that it could have significant future applications in the medical field.
Relevant Papers The relevant papers retrieved include a paper on the properties, applications, and safety of Ethyl 4-oxocyclohexanecarboxylate , and a paper on the preparation of dopamine agonists .
properties
IUPAC Name |
ethyl 4-methyl-2-oxocyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-3-13-10(12)8-5-4-7(2)6-9(8)11/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVHHWOJYFCNJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60928978 | |
Record name | Ethyl 4-methyl-2-oxocyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60928978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methyl-2-oxocyclohexanecarboxylate | |
CAS RN |
13537-82-1 | |
Record name | Ethyl 4-methyl-2-oxocyclohexanecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13537-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-methyl-2-oxocyclohexanecarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013537821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13537-82-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84213 | |
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Record name | Ethyl 4-methyl-2-oxocyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60928978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-methyl-2-oxocyclohexanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.540 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ETHYL 4-METHYL-2-OXOCYCLOHEXANECARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2M3GXD5L3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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